3-ethyl-4-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
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Overview
Description
3-ethyl-4-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-4-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione typically involves the condensation of 4-methoxybenzaldehyde with 3-ethyl-4-amino-1H-1,2,4-triazole-5-thione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is obtained after purification through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-4-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-ethyl-4-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes
Mechanism of Action
The mechanism of action of 3-ethyl-4-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-methoxyphenylboronic acid
- 2-dicyanomethylidene-3-ethoxymethylidene-2,3-dihydroindole
- 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
3-ethyl-4-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione is unique due to its specific structural features, such as the presence of the methoxyphenyl group and the triazole ring.
Properties
Molecular Formula |
C12H14N4OS |
---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
3-ethyl-4-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H14N4OS/c1-3-11-14-15-12(18)16(11)13-8-9-4-6-10(17-2)7-5-9/h4-8H,3H2,1-2H3,(H,15,18)/b13-8+ |
InChI Key |
UJIHCJJFQCEQGV-MDWZMJQESA-N |
Isomeric SMILES |
CCC1=NNC(=S)N1/N=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
CCC1=NNC(=S)N1N=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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